

# Spectroscopic Profile of 3-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzoyl chloride

Cat. No.: B1294347

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This technical guide provides an in-depth overview of the key spectroscopic data for **3-(trifluoromethyl)benzoyl chloride**, a crucial reagent and building block in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support research and development activities by offering detailed spectral characterization and the methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for **3-(trifluoromethyl)benzoyl chloride**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Signal Assignment
8.36	Aromatic CH
8.32	Aromatic CH
7.95	Aromatic CH
7.71	Aromatic CH

Note: The specific assignment of individual aromatic protons requires further 2D NMR analysis.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive peak list for <sup>13</sup>C NMR is not readily available in public databases, the spectrum for this compound is accessible through specialized chemical databases.<sup>[1]</sup> The expected spectrum would show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons, with those closer to the electron-withdrawing groups shifted downfield.

## Infrared (IR) Spectroscopy.<sup>[1]</sup>

Table 2: Key IR Absorption Bands (Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~1770-1800	C=O stretch (acid chloride)
~1100-1400	C-F stretches (trifluoromethyl group)
~1600, 1475	C=C stretches (aromatic ring)
~3000-3100	C-H stretch (aromatic)
~600-900	C-H bend (aromatic)

Note: The exact peak positions can vary slightly based on the specific instrument and sampling method.

## Mass Spectrometry (MS)

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data.[1]

m/z	Relative Intensity (%)	Putative Fragment Assignment
208	-	[M] <sup>+</sup> (Molecular Ion)
173	100.0	[M-Cl] <sup>+</sup>
145	71.6	[M-Cl-CO] <sup>+</sup> or [C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> ] <sup>+</sup>
95	12.9	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
75	13.6	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition:

- **Sample Preparation:** A solution of **3-(trifluoromethyl)benzoyl chloride** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.
- **<sup>1</sup>H NMR Parameters:**
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -2 to 12 ppm.

- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024-4096 (due to the lower natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0 to 200 ppm.
  - The chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:

- Sample Preparation: As **3-(trifluoromethyl)benzoyl chloride** is a liquid, a small drop is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is used.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is applied to the crystal, and the sample spectrum is recorded.
  - Spectral range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of scans: 16-32.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

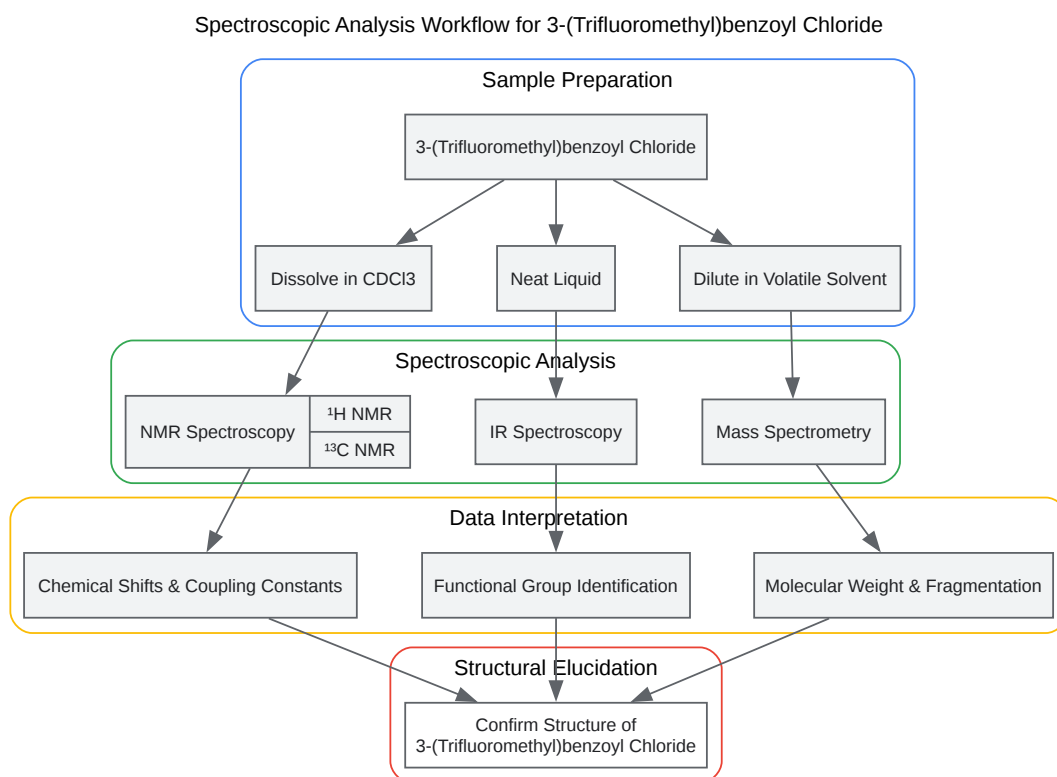
## Mass Spectrometry (MS)

Electron Ionization (EI)-MS Spectrum Acquisition:

- **Sample Introduction:** A dilute solution of **3-(trifluoromethyl)benzoyl chloride** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Instrumentation:** A magnetic sector or quadrupole mass spectrometer with an electron ionization source is used.
- **Ionization Parameters:**
  - Ionization mode: Electron Ionization (EI).
  - Electron energy: 70 eV.
  - Source temperature: 200-250 °C.
- **Mass Analysis:** The instrument is scanned over a mass-to-charge ( $m/z$ ) range of approximately 40-300 amu.
- **Data Processing:** The resulting mass spectrum is plotted as relative intensity versus  $m/z$ .

## Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-(trifluoromethyl)benzoyl chloride**.



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Caption: Workflow for the spectroscopic characterization of **3-(trifluoromethyl)benzoyl chloride**.

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## References

- 1. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) <sup>13</sup>C NMR [m.chemicalbook.com]
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